molecular formula C9H18O2 B1297592 4,4-Diethoxy-2-methylbut-1-ene CAS No. 54340-95-3

4,4-Diethoxy-2-methylbut-1-ene

Cat. No.: B1297592
CAS No.: 54340-95-3
M. Wt: 158.24 g/mol
InChI Key: QIACXWLIFNNZDL-UHFFFAOYSA-N
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Description

4,4-Diethoxy-2-methylbut-1-ene is an organic compound with the molecular formula C₉H₁₈O₂. It is characterized by the presence of two ethoxy groups attached to the fourth carbon of a butene chain, with a methyl group on the second carbon. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4-Diethoxy-2-methylbut-1-ene can be synthesized through several methods. One common method involves the reaction of 2-methyl-3-buten-2-ol with diethyl ether in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes dehydration to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound typically involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

4,4-Diethoxy-2-methylbut-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4-Diethoxy-2-methylbut-1-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Diethoxy-2-methylbut-1-ene involves its interaction with various molecular targets. The ethoxy groups can participate in hydrogen bonding and other interactions with biological molecules. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects on molecular pathways .

Comparison with Similar Compounds

Similar Compounds

    4,4-Dimethoxy-2-methylbut-1-ene: Similar structure but with methoxy groups instead of ethoxy groups.

    4,4-Diethoxy-2-methylpent-1-ene: Similar structure but with an additional carbon in the chain.

    4,4-Diethoxy-2-methylbutane: Similar structure but with a saturated carbon chain

Uniqueness

4,4-Diethoxy-2-methylbut-1-ene is unique due to its specific combination of ethoxy and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and industrial applications .

Properties

IUPAC Name

4,4-diethoxy-2-methylbut-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-5-10-9(11-6-2)7-8(3)4/h9H,3,5-7H2,1-2,4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIACXWLIFNNZDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CC(=C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00337444
Record name 4,4-diethoxy-2-methylbut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54340-95-3
Record name 4,4-diethoxy-2-methylbut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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